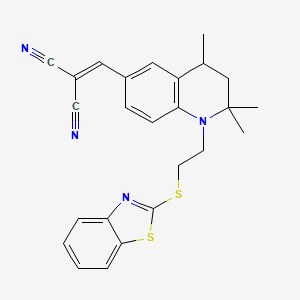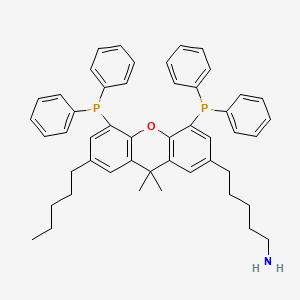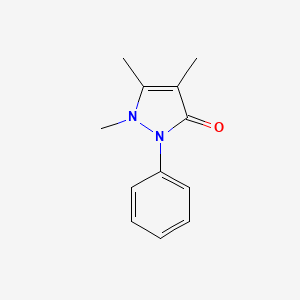![molecular formula C13H17NO5S2 B12899492 4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one CAS No. 62188-34-5](/img/structure/B12899492.png)
4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one is a synthetic organic compound characterized by its unique structure, which includes a tosyloxazolidinone ring and a methylsulfinyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one typically involves the reaction of a suitable oxazolidinone precursor with a methylsulfinyl ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The tosyloxazolidinone ring can participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of desulfinylated products.
Substitution: Formation of various substituted oxazolidinones.
Aplicaciones Científicas De Investigación
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, thereby modulating biological pathways. The exact mechanism would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one: Unique due to the presence of both a methylsulfinyl group and a tosyloxazolidinone ring.
Methylsulfinyl derivatives: Compounds like methylsulfinyl ethyl acrylate share the methylsulfinyl group but differ in their overall structure and reactivity.
Tosyloxazolidinone derivatives: Compounds with variations in the substituents on the oxazolidinone ring, affecting their chemical properties and applications.
Uniqueness
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one stands out due to its combined structural features, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propiedades
Número CAS |
62188-34-5 |
|---|---|
Fórmula molecular |
C13H17NO5S2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyl-4-(2-methylsulfinylethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C13H17NO5S2/c1-10-3-5-11(6-4-10)21(17,18)14-9-19-13(15)12(14)7-8-20(2)16/h3-6,12H,7-9H2,1-2H3 |
Clave InChI |
MTIYMKQSBSRJBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2COC(=O)C2CCS(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


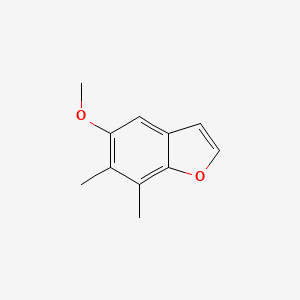
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
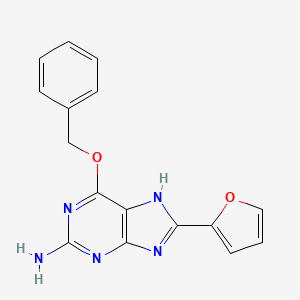
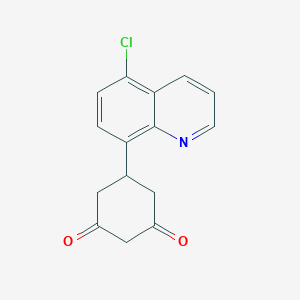
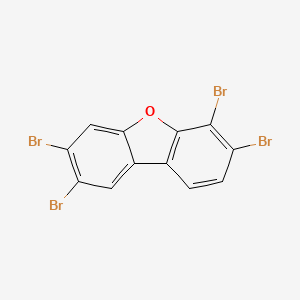
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
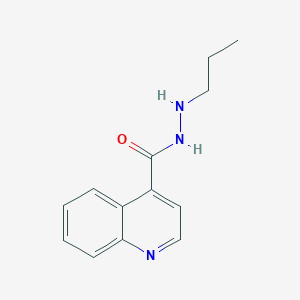
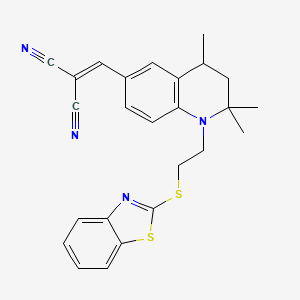
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
